
(E)-3-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one
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Description
(E)-3-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H11Cl2NO3 and its molecular weight is 336.17. The purity is usually 95%.
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Biological Activity
(E)-3-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxin moiety and a chloropyridine substituent. Its molecular formula is C19H16ClNO5 with a molecular weight of approximately 405.85 g/mol. The presence of chlorine and other functional groups suggests potential interactions with biological targets.
Research indicates that the compound may exhibit various mechanisms of action, primarily through the modulation of specific receptors and enzymes involved in critical biological pathways. Notably, compounds similar to this structure have been studied for their interactions with:
- Enzymatic Inhibition : Potential inhibition of enzymes like β-secretase, which is implicated in Alzheimer's disease pathology .
- Neurotransmitter Modulation : Similar compounds have shown the ability to enhance neurotransmitter levels (e.g., acetylcholine and serotonin), suggesting that this compound may influence cognitive functions .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antioxidant Activity | Potential to scavenge free radicals and reduce oxidative stress. |
Antimicrobial Properties | May exhibit activity against various bacterial strains based on structure similarity. |
Cytotoxic Effects | Preliminary studies suggest selective cytotoxicity against cancer cell lines. |
Neuroprotective Effects | Possible protective effects on neuronal cells, enhancing cognitive functions. |
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar benzodioxin derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, leading to cell death in breast cancer cells .
Study 2: Neuroprotective Effects
In another investigation involving animal models, derivatives similar to this compound were shown to enhance cognitive function by increasing acetylcholine levels in the hippocampus. This suggests potential applications in treating neurodegenerative diseases .
Study 3: Enzyme Inhibition
Research on enzyme interactions revealed that related compounds could inhibit β-secretase activity effectively. This inhibition is crucial for developing therapies aimed at reducing amyloid plaque formation in Alzheimer's disease .
Properties
IUPAC Name |
(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-7-10(8-14-16(12)22-6-5-21-14)1-2-13(20)11-3-4-19-15(18)9-11/h1-4,7-9H,5-6H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTNTDJSBLISEZ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.